molecular formula C11H17NO3 B13031765 (1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL

Cat. No.: B13031765
M. Wt: 211.26 g/mol
InChI Key: WDBHJUBJCOLXGR-HQJQHLMTSA-N
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Description

(1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, an amino group, and a hydroxyl group on a propanol backbone. Its stereochemistry is defined by the (1R,2R) configuration, which is crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL can be achieved through classical organic transformations using commercially available chiral pools. One common method involves the reduction of the corresponding ketone precursor using chiral reducing agents to ensure the desired stereochemistry. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or carbamates.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Acyl chlorides, isocyanates

Major Products Formed

    Oxidation: Ketones

    Reduction: Amines

    Substitution: Amides, carbamates

Scientific Research Applications

(1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Norephedrine: Shares a similar structure but lacks the methoxy groups.

    Norpseudoephedrine: Similar to norephedrine but with different stereochemistry.

    Cathinone: A stimulant with a similar backbone but different functional groups.

Uniqueness

(1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of methoxy groups, which enhance its biological activity and specificity. These structural features make it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(3,4-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-5-9(14-2)10(6-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m1/s1

InChI Key

WDBHJUBJCOLXGR-HQJQHLMTSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=C(C=C1)OC)OC)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)OC)N)O

Origin of Product

United States

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